3-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
Description
3-Chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-substituted benzene ring linked to a sulfonamide group. The sulfonamide nitrogen is further connected to a phenyl ring, which is substituted at the para position with an amino group bridging to a pyrimidine moiety. The pyrimidine core is substituted with a 6-isopropoxy group and a 2-methyl group.
Properties
IUPAC Name |
3-chloro-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S/c1-13(2)28-20-12-19(22-14(3)23-20)24-16-7-9-17(10-8-16)25-29(26,27)18-6-4-5-15(21)11-18/h4-13,25H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBQLFGJFDGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure which includes a sulfonamide group, a chloro substituent, and a pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 432.9 g/mol
- Structure : The compound features a sulfonamide backbone, which is known for its antibacterial properties, alongside a pyrimidine ring that may influence nucleic acid metabolism.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleotide synthesis and bacterial growth. This inhibition can lead to significant therapeutic effects, especially in combating infections and possibly in cancer treatment due to its structural similarities with other known antitumor agents .
Antibacterial Properties
Sulfonamides, including this compound, are historically recognized for their antibacterial properties. Research indicates that compounds with similar structures have demonstrated significant antibacterial activity against various pathogens. The presence of the pyrimidine ring suggests that this compound might also affect nucleic acid synthesis in bacteria, enhancing its therapeutic potential against bacterial infections .
Antitumor Activity
Studies on related sulfonamide derivatives have shown promising antitumor effects. For instance, some derivatives have been evaluated for their ability to inhibit tumor growth in vivo and in vitro models. The structural components of this compound may contribute to similar mechanisms of action, warranting further investigation into its potential as an anticancer agent .
Cardiovascular Effects
Recent studies have explored the cardiovascular effects of sulfonamide derivatives. For example, certain benzenesulfonamides have been shown to influence perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that this compound could potentially interact with calcium channels or other biomolecules involved in cardiovascular regulation .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluating various sulfonamide derivatives found that compounds structurally related to this compound exhibited significant inhibition against several bacterial strains, indicating its potential use as an antibacterial agent .
- Antitumor Effects : Another research effort focused on the evaluation of new benzenesulfonamide derivatives reported that certain compounds showed high efficacy in inhibiting tumor cell proliferation in vitro, suggesting similar potential for this compound .
- Cardiovascular Studies : In isolated heart models, specific sulfonamide derivatives were observed to decrease perfusion pressure significantly. This effect was hypothesized to be due to interactions with calcium channels, which may also apply to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
The patent literature describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (MW: 616.9, MP: 211–214°C). Key differences include:
- Core Structure : Incorporates a pyrazolo[3,4-d]pyrimidine fused with a chromene ring, absent in the target compound.
- Substituents : Features fluorinated aromatic systems and a bulky chromen-4-one group, likely enhancing lipophilicity and kinase-binding affinity.
Crystallographically Characterized Analogues ()
4-Amino-N-(6-chloro-5-methoxy-pyrimidin-4-yl)benzenesulfonamide (MW: ~314.5) shares a pyrimidine-linked benzenesulfonamide core but differs in substituents:
- Pyrimidine Substituents : 6-chloro and 5-methoxy groups vs. the target’s 6-isopropoxy and 2-methyl groups.
- Structural Data : Crystallographic analysis confirms planar geometry, suggesting similar conformational rigidity to the target compound .
High-Similarity Derivatives ()
Compounds with structural similarity scores >0.85 include:
- 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (Similarity: 0.94): Introduces a chloroacetamide side chain, which may confer electrophilic reactivity or covalent binding capacity.
Key Research Findings and Implications
Core Heterocycles : Pyrimidine-based analogues (target compound, ) exhibit greater conformational rigidity than isoxazole derivatives (), favoring interactions with planar binding pockets .
Fluorinated Analogues : Patent compounds () demonstrate enhanced metabolic stability due to fluorine atoms, a feature absent in the target compound but relevant for drug design .
Q & A
Q. What are the standard synthetic routes for this sulfonamide derivative, and how do reaction conditions influence yield optimization?
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. Key steps include:
- Sulfonamide Formation : Reacting a chlorobenzenesulfonyl chloride with an aniline derivative (e.g., 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenylamine) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the sulfonamide bond .
- Pyrimidine Functionalization : Introducing the isopropoxy group via nucleophilic substitution on a chloropyrimidine intermediate using isopropanol in the presence of a base (e.g., NaH) . Yield Optimization : Adjusting solvent polarity (e.g., switching from THF to DMF improves solubility of intermediates) and temperature (80–100°C enhances reaction rates) can increase yields to >70% .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.0 ppm for sulfonamide phenyl and pyrimidine rings) and methyl/isopropoxy groups (δ 1.2–2.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (SO₂ asymmetric/symmetric stretches at 1334/1160 cm⁻¹) and NH groups (3240–3247 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 432.92 [M+H]⁺ for a related compound) .
Q. How can researchers design preliminary biological activity assays?
- Antimicrobial Screening : Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing results to known sulfonamide drugs .
- Anti-inflammatory Testing : Measure COX-2 inhibition in vitro using ELISA kits .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Discrepancies in chemical shifts (e.g., NH proton signals varying by solvent) can be addressed by:
- 2D NMR (HSQC, HMBC) : Correlate protons with adjacent carbons to confirm connectivity .
- X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., bond lengths and angles for sulfonamide groups) . Example : A related compound showed δ 7.2–7.6 ppm for aromatic protons in CDCl₃ vs. δ 7.0–7.4 ppm in DMSO-d₆ due to solvent polarity effects .
Q. What strategies improve regioselectivity in pyrimidine ring functionalization?
- Directing Groups : Use electron-donating substituents (e.g., methyl at C2) to direct substitution to C6 .
- Catalytic Systems : Employ Pd-catalyzed coupling for precise halogen replacement (e.g., converting Cl to isopropoxy) .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor thermodynamic control, enhancing regioselectivity .
Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?
- Functional Group Modifications :
| Modification | Impact | Method |
|---|---|---|
| Replace Cl with CF₃ | Increased lipophilicity | Electrophilic fluorination |
| Vary isopropoxy to methoxy | Altered metabolic stability | Nucleophilic substitution |
- In Silico Docking : Screen derivatives against target proteins (e.g., COX-2 or DHPS) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility or stability data in literature?
- Solubility Discrepancies : Differences in reported solubility (e.g., DMSO vs. aqueous buffer) may arise from aggregation effects. Use dynamic light scattering (DLS) to assess colloidal stability .
- Stability Issues : Degradation under acidic conditions (pH <4) can be mitigated via formulation with cyclodextrins .
Experimental Design for Environmental Impact Studies
Q. What methodologies assess environmental fate and ecotoxicity?
- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solution, monitoring decay via HPLC .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
